3-(4-chlorobenzenesulfonyl)-1-[(3-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one
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Overview
Description
3-(4-chlorobenzenesulfonyl)-1-[(3-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, substituted with chlorobenzenesulfonyl and fluorophenylmethyl groups, along with methoxy groups at the 6 and 7 positions.
Preparation Methods
The synthesis of 3-(4-chlorobenzenesulfonyl)-1-[(3-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one involves multiple steps, typically starting with the preparation of the quinoline core. The synthetic route may include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of Substituents: The chlorobenzenesulfonyl group can be introduced via sulfonylation reactions, while the fluorophenylmethyl group can be added through Friedel-Crafts alkylation.
Methoxylation: The methoxy groups can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
3-(4-chlorobenzenesulfonyl)-1-[(3-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzenesulfonyl group, leading to the formation of various derivatives depending on the nucleophile used.
Common reagents and conditions for these reactions include acidic or basic environments, specific solvents like dichloromethane or ethanol, and controlled temperatures.
Scientific Research Applications
3-(4-chlorobenzenesulfonyl)-1-[(3-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for studying enzyme inhibition and receptor binding.
Industry: It can be used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-chlorobenzenesulfonyl)-1-[(3-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of specific pathways, depending on the nature of the target and the binding affinity of the compound.
Comparison with Similar Compounds
When compared to similar compounds, 3-(4-chlorobenzenesulfonyl)-1-[(3-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one stands out due to its unique combination of substituents. Similar compounds include:
3-(4-chlorobenzenesulfonyl)-1-[(3-chlorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one: Differing by the substitution of a fluorine atom with a chlorine atom.
3-(4-methylbenzenesulfonyl)-1-[(3-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one: Differing by the substitution of a chlorine atom with a methyl group.
3-(4-chlorobenzenesulfonyl)-1-[(3-fluorophenyl)methyl]-6,7-dihydroxy-1,4-dihydroquinolin-4-one: Differing by the substitution of methoxy groups with hydroxy groups.
These comparisons highlight the impact of different substituents on the chemical and biological properties of the compounds.
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-1-[(3-fluorophenyl)methyl]-6,7-dimethoxyquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClFNO5S/c1-31-21-11-19-20(12-22(21)32-2)27(13-15-4-3-5-17(26)10-15)14-23(24(19)28)33(29,30)18-8-6-16(25)7-9-18/h3-12,14H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTJJFCVHHWKFHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C(=CN2CC3=CC(=CC=C3)F)S(=O)(=O)C4=CC=C(C=C4)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClFNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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